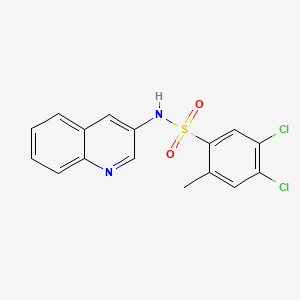
3-氮杂环庚烷-1-基甲基苄胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Chemistry
In chemistry, [3-(azepan-1-ylmethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds .
Biology
In biological research, this compound is used to study the interactions between proteins and small molecules. It is often used in proteomics to identify and quantify proteins in complex biological samples .
Medicine
While not intended for diagnostic or therapeutic use, [3-(azepan-1-ylmethyl)phenyl]methanamine is used in preclinical studies to understand its potential pharmacological effects .
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. It serves as an intermediate in the synthesis of various specialty chemicals .
作用机制
Target of Action
Compounds like “3-Azepan-1-ylmethyl-benzylamine” often target neurotransmitter receptors in the brain, such as GABA receptors or serotonin receptors .
Mode of Action
These compounds typically work by binding to their target receptors and modulating their activity. For example, they might enhance the activity of inhibitory receptors or inhibit the activity of excitatory receptors .
Biochemical Pathways
The binding of these compounds to their target receptors can affect various biochemical pathways in the brain. This can lead to changes in neuronal firing rates, neurotransmitter release, and synaptic plasticity .
Pharmacokinetics
After administration, these compounds are absorbed into the bloodstream and distributed throughout the body. They can cross the blood-brain barrier to reach their targets in the brain. They are then metabolized by the liver and excreted by the kidneys .
Result of Action
The modulation of neurotransmitter receptor activity by these compounds can have various effects at the molecular and cellular level. This can lead to changes in mood, cognition, and behavior .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the presence of other drugs, the individual’s genetic makeup, and their overall health status can all affect how these compounds work .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(azepan-1-ylmethyl)phenyl]methanamine typically involves the reaction of 3-(bromomethyl)benzylamine with azepane under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) . The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding or .
Reduction: Formation of .
Substitution: Formation of various substituted amines.
相似化合物的比较
Similar Compounds
- [3-(piperidin-1-ylmethyl)phenyl]methanamine
- [3-(morpholin-1-ylmethyl)phenyl]methanamine
- [3-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Uniqueness
Compared to its analogs, [3-(azepan-1-ylmethyl)phenyl]methanamine has a unique azepane ring structure, which can influence its chemical reactivity and biological activity . This makes it a valuable compound for specific research applications where other similar compounds may not be as effective .
属性
IUPAC Name |
[3-(azepan-1-ylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-11-13-6-5-7-14(10-13)12-16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTMDIQABALFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-CHLORO-2-METHOXYPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2575913.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2575917.png)
![1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione](/img/structure/B2575919.png)

![methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate](/img/structure/B2575923.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2575925.png)



![2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one](/img/structure/B2575931.png)
![(E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2575932.png)
